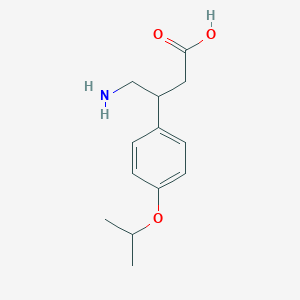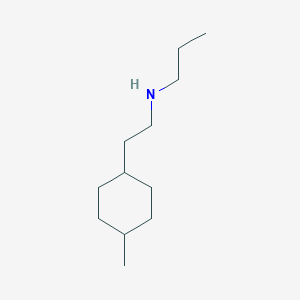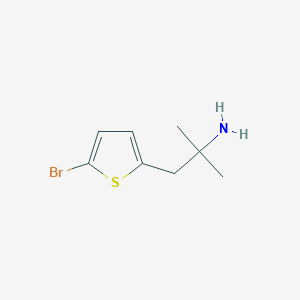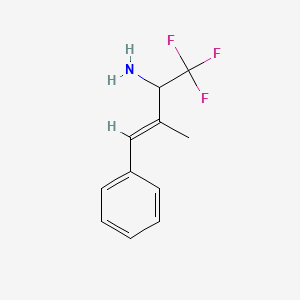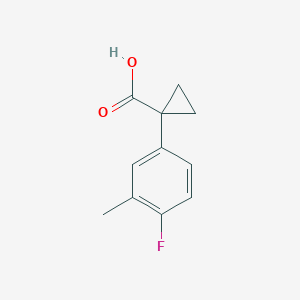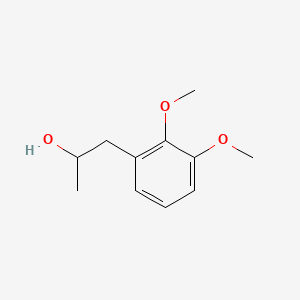
1-(2,3-Dimethoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenylpropanol and contains two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,3-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-(2,3-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(2,3-dimethoxyphenyl)-2-bromopropane.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-ol: Similar structure with methoxy groups at different positions on the benzene ring.
1-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure with a different position of the hydroxyl group.
1-(3,4-Dimethoxyphenyl)-2-propanone: A ketone derivative with similar methoxy substitution.
Uniqueness
1-(2,3-Dimethoxyphenyl)propan-2-ol is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows it to interact with different molecular targets and exhibit distinct properties compared to its analogs.
Propiedades
Número CAS |
33414-37-8 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8,12H,7H2,1-3H3 |
Clave InChI |
GCKNJKPJTMNFTF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C(=CC=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



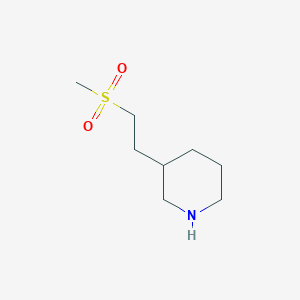
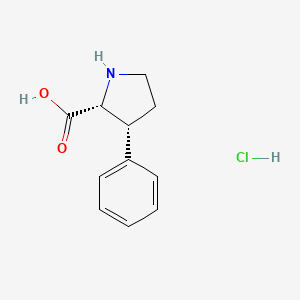
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)

amine](/img/structure/B13610648.png)
